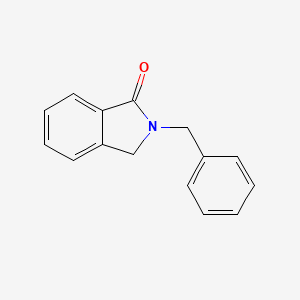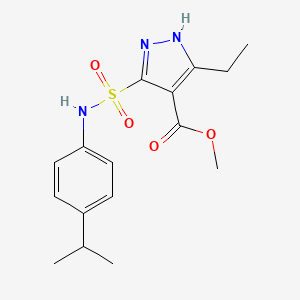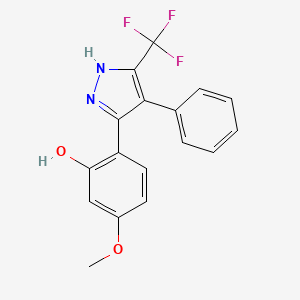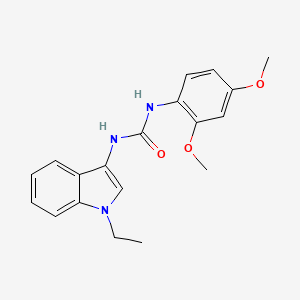
1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea" is a subject of scientific interest due to its unique chemical structure and potential for various applications in chemistry and biochemistry. This research explores the synthesis, structural analysis, and properties of this compound and similar derivatives.
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the compound of interest, typically involves reactions that form the urea moiety through the interaction of amines with isocyanates or carbodiimides. Studies have demonstrated methods for synthesizing urea derivatives that incorporate both indole and phenyl groups, offering insights into the synthetic pathways that could be applied to our compound of interest (Časar et al., 2005).
Molecular Structure Analysis
The molecular structure of urea derivatives reveals significant insights into their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows that the urea moiety can significantly influence the overall molecular conformation through hydrogen bonding and other non-covalent interactions (Habibi et al., 2013).
Chemical Reactions and Properties
Urea derivatives are known for participating in various chemical reactions, including hydrogen bonding interactions that contribute to their potential as corrosion inhibitors, pharmaceuticals, and materials with unique properties. For example, research on similar compounds has shown their capability to form stable three-dimensional networks through hydrogen bonding, which could be leveraged in designing new materials (Mistry et al., 2011).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The analysis of these properties is often conducted through X-ray crystallography and spectroscopic methods, providing a comprehensive understanding of the compound's characteristics (Rajaraman et al., 2017).
科学研究应用
腐蚀抑制
1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲及其衍生物显示出作为腐蚀抑制剂的显著潜力。研究表明这些化合物在酸性环境中对轻钢的腐蚀具有有效性。这些化合物形成金属表面的保护层的能力是它们在抑制腐蚀中有效的关键,这一点在各种电化学研究(Mistry et al., 2011)中得到证实。
结构和光谱分析
吲哚衍生物,包括1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲,已被广泛研究其多样化应用。通过X射线衍射(XRD)和光谱研究(包括FT-IR和UV–Visible技术)对它们的结构分析提供了对其分子性质的见解。这些研究还揭示了这些化合物在非线性光学(NLO)应用和其他高科技用途(Tariq et al., 2020)中的潜力。
抗肿瘤活性
研究表明1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲衍生物在癌症治疗中的潜力。对这类化合物的合成、晶体结构和生物活性的研究显示出在抗肿瘤活动方面取得了有希望的结果。这些化合物与细胞靶标如CDK4的相互作用已成为一个重要焦点,暗示了它们在癌症治疗中的应用(Hu et al., 2018)。
植物生长调节
包括与1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲相关的新颖脲衍生物已被合成并显示出作为植物生长调节剂的活性。它们的结构和促进植物生长的功效已成为研究课题,突显了它们在农业应用中的潜力(Song Xin-jian et al., 2006)。
新颖衍生物的合成
1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲新衍生物的合成对药物化学领域有重要贡献。这些衍生物正在探索其药理潜力,包括作为抗癌剂。该过程涉及各种技术,旨在发现具有改进疗效和特异性的化合物(Feng et al., 2020)。
晶体结构分析
与1-(2,4-二甲氧基苯基)-3-(1-乙基-1H-吲哚-3-基)脲相关的化合物的晶体结构分析为了解其分子构型提供了宝贵的见解。这种分析对于理解这些化合物的物理和化学性质以及它们在各个领域,包括制药(Choi et al., 2010)中的潜在应用至关重要。
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-10-9-13(24-2)11-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGNSZCJDOCKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
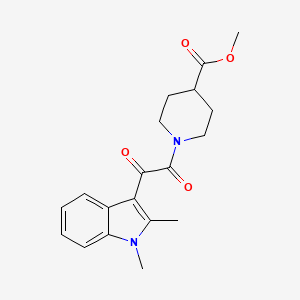
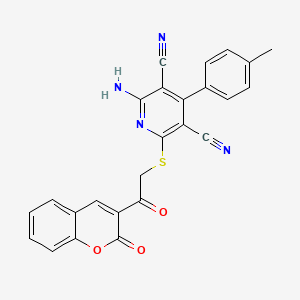
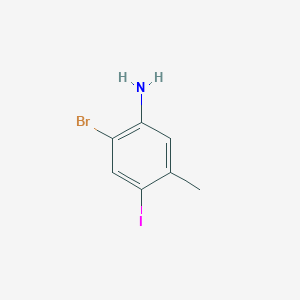
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
